molecular formula C11H11N3 B176131 4-Phenylpyridine-2,3-diamine CAS No. 1203569-32-7

4-Phenylpyridine-2,3-diamine

Cat. No.: B176131
CAS No.: 1203569-32-7
M. Wt: 185.22 g/mol
InChI Key: DJEFHNHKOJTDHM-UHFFFAOYSA-N
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Description

4-Phenylpyridine-2,3-diamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a phenyl group at the 4-position and two amino groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyridine-2,3-diamine typically involves multi-step organic reactions. One common method includes the nitration of pyridine derivatives followed by reduction and amination steps. For instance, starting with 4-phenylpyridine, nitration can be achieved using nitric acid in the presence of sulfuric acid to introduce nitro groups at the desired positions. Subsequent reduction of the nitro groups using hydrogenation or metal-acid reduction yields the corresponding diamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitroso or nitro groups using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to form different derivatives, such as hydrazines, using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-Phenylpyridine-2,3-diamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenylpyridine-2,3-diamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The amino groups can form hydrogen bonds with target proteins, influencing their conformation and function. The phenyl group contributes to hydrophobic interactions, enhancing binding affinity and specificity .

Comparison with Similar Compounds

    4-Phenylpyridine-2,6-diamine: Similar structure but with amino groups at the 2 and 6 positions.

    2-Phenylpyridine: Lacks amino groups, making it less reactive in certain chemical reactions.

    4-Aminopyridine: Contains only one amino group, leading to different reactivity and applications.

Uniqueness: 4-Phenylpyridine-2,3-diamine is unique due to the specific positioning of its amino groups, which allows for distinct chemical reactivity and interactions. This makes it a valuable compound for targeted synthesis and specialized applications in various fields .

Properties

IUPAC Name

4-phenylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-10-9(6-7-14-11(10)13)8-4-2-1-3-5-8/h1-7H,12H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEFHNHKOJTDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60603253
Record name 4-Phenylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203569-32-7
Record name 4-Phenylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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